1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)
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Overview
Description
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) is an organic compound characterized by its unique molecular structure, which includes a central phenylene group flanked by methyleneoxy linkages and octylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-octylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) can undergo various chemical reactions, including:
Oxidation: The methyleneoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenylene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The octylbenzene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or mechanical properties.
Organic Chemistry: Serves as a precursor for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and additives for lubricants and coatings.
Mechanism of Action
The mechanism by which 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) exerts its effects depends on its specific application. In materials science, its unique structure allows it to interact with other molecules to form stable polymers. In drug delivery, it can encapsulate drugs, protecting them from degradation and facilitating their controlled release.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)
- 1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium)
Uniqueness
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene) is unique due to its long octyl chains, which impart specific hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of water-resistant materials or in drug delivery systems where hydrophobic encapsulation is desired.
Properties
CAS No. |
88457-44-7 |
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Molecular Formula |
C36H50O2 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
1,4-bis[(4-octylphenoxy)methyl]benzene |
InChI |
InChI=1S/C36H50O2/c1-3-5-7-9-11-13-15-31-21-25-35(26-22-31)37-29-33-17-19-34(20-18-33)30-38-36-27-23-32(24-28-36)16-14-12-10-8-6-4-2/h17-28H,3-16,29-30H2,1-2H3 |
InChI Key |
MRLQQYMFSHLGGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)COC3=CC=C(C=C3)CCCCCCCC |
Origin of Product |
United States |
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